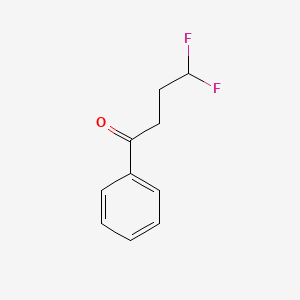amine hydrochloride](/img/structure/B13463293.png)
[(4-Butoxyphenyl)methyl](methyl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Butoxyphenyl)methylamine hydrochloride is an organic compound with the molecular formula C12H19NO·HCl. It is a hydrochloride salt of (4-Butoxyphenyl)methylamine, which is used in various chemical and biological research applications. The compound is known for its unique structure, which includes a butoxy group attached to a phenyl ring, and a methylamine group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Butoxyphenyl)methylamine hydrochloride typically involves the reaction of 4-butoxybenzyl chloride with methylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of (4-Butoxyphenyl)methylamine hydrochloride can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(4-Butoxyphenyl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of (4-Butoxyphenyl)methylamine.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(4-Butoxyphenyl)methylamine hydrochloride is used in a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the preparation of various derivatives.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the manufacture of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of (4-Butoxyphenyl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The butoxy group and the methylamine moiety play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Methoxyphenyl)methylamine hydrochloride
- (4-Ethoxyphenyl)methylamine hydrochloride
- (4-Propoxyphenyl)methylamine hydrochloride
Uniqueness
(4-Butoxyphenyl)methylamine hydrochloride is unique due to the presence of the butoxy group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific interactions with molecular targets are required.
Propiedades
Fórmula molecular |
C12H20ClNO |
|---|---|
Peso molecular |
229.74 g/mol |
Nombre IUPAC |
1-(4-butoxyphenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C12H19NO.ClH/c1-3-4-9-14-12-7-5-11(6-8-12)10-13-2;/h5-8,13H,3-4,9-10H2,1-2H3;1H |
Clave InChI |
ZSJNSEAQGYDTEY-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C=C1)CNC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


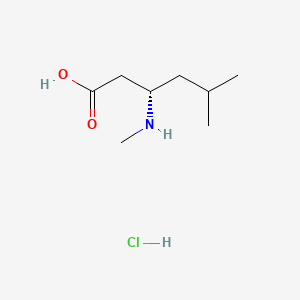
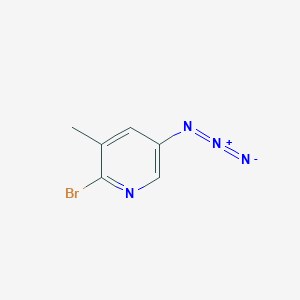
![rac-(1R,2R)-2-[(tert-butoxy)carbonyl]-1-fluorocyclopropane-1-carboxylic acid](/img/structure/B13463218.png)

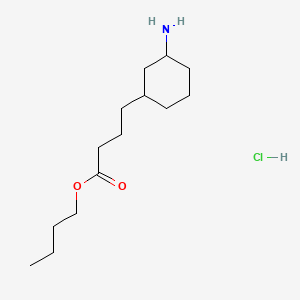

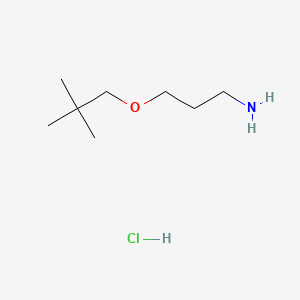
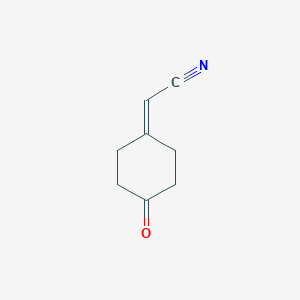
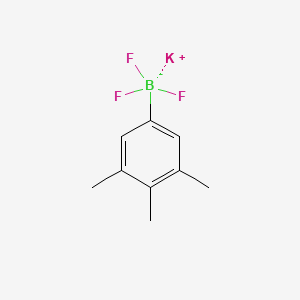
![(3S)-1-[(2R)-azetidine-2-carbonyl]pyrrolidin-3-ol hydrochloride](/img/structure/B13463279.png)


![(1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)boronic acid](/img/structure/B13463303.png)
